molecular formula C13H16INO B253421 1-(3-Iodobenzoyl)-2-methylpiperidine

1-(3-Iodobenzoyl)-2-methylpiperidine

Cat. No. B253421
M. Wt: 329.18 g/mol
InChI Key: RYCHIJBCURETSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Iodobenzoyl)-2-methylpiperidine, also known as IBMP, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. IBMP is a piperidine derivative that has been synthesized and studied for its effects on various biological systems.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)-2-methylpiperidine is not fully understood, but it is thought to involve the inhibition of monoamine transporters, including the dopamine transporter and the norepinephrine transporter. This leads to increased levels of dopamine and norepinephrine in the brain, which could explain its effects on depression and addiction.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine and norepinephrine in the brain, vasodilation, and anti-inflammatory effects. Additionally, this compound has been shown to have antioxidant effects, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Iodobenzoyl)-2-methylpiperidine is that it is a relatively simple compound to synthesize, and it has been shown to have a number of useful effects on various biological systems. Additionally, this compound has been shown to be relatively safe in animal studies.
One limitation of this compound is that its mechanism of action is not fully understood, which could limit its usefulness as a research tool. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans is not well established.

Future Directions

There are a number of future directions for research on 1-(3-Iodobenzoyl)-2-methylpiperidine. One area of interest is its potential as a treatment for depression and addiction. Additionally, this compound could be studied for its effects on other neurotransmitter systems, such as the serotonin system. Finally, this compound could be studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease.
Conclusion:
In conclusion, this compound is a piperidine derivative that has gained attention in the scientific community due to its potential as a research tool. This compound has been shown to have a number of useful effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. While there are limitations to its use as a research tool, this compound has a number of potential future directions for research.

Synthesis Methods

The synthesis of 1-(3-Iodobenzoyl)-2-methylpiperidine involves the reaction of 3-iodobenzoyl chloride with 2-methylpiperidine in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.

Scientific Research Applications

1-(3-Iodobenzoyl)-2-methylpiperidine has been studied for its effects on various biological systems, including the central nervous system, cardiovascular system, and immune system. In the central nervous system, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to depression and addiction.
In the cardiovascular system, this compound has been shown to have vasodilatory effects, which could be useful in the treatment of hypertension. Additionally, this compound has been shown to have anti-inflammatory effects, which could be useful in the treatment of autoimmune diseases.

properties

Molecular Formula

C13H16INO

Molecular Weight

329.18 g/mol

IUPAC Name

(3-iodophenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C13H16INO/c1-10-5-2-3-8-15(10)13(16)11-6-4-7-12(14)9-11/h4,6-7,9-10H,2-3,5,8H2,1H3

InChI Key

RYCHIJBCURETSV-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)I

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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